2-(3-Methoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is an organic compound with the molecular formula C17H15N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Scientific Research Applications
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biological studies to investigate the mechanisms of various biochemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as intercalation . This involves the compound inserting itself between the base pairs of DNA, which can disrupt the normal functioning of the target.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, such as those involved in cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight of 29333 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
The action of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 28°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrazide derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core structure and has been studied as a histone deacetylase inhibitor with potential anticancer activity.
Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and have been investigated for their pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of the methoxy group on the phenyl ring and the carbohydrazide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPNYOTIABGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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